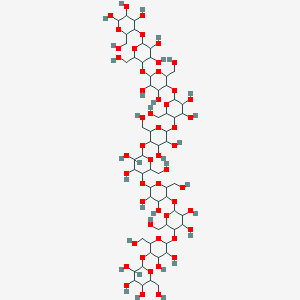
Maltodecaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maltodecaose, also known as this compound, is a useful research compound. Its molecular formula is C60H102O51 and its molecular weight is 1639.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Maltodecaose, a polysaccharide composed of ten glucose units linked by α-1,4 glycosidic bonds, is a member of the maltodextrin family. This compound has garnered attention for its biological activities and applications in various fields, including nutrition, food science, and pharmaceuticals. This article explores the biological activity of this compound, highlighting its metabolic pathways, enzymatic interactions, and potential health benefits.
Structure and Metabolism
This compound is produced through the enzymatic breakdown of starch and is characterized by its low sweetness and high solubility. Its structure allows it to be utilized as a source of energy in various biological processes. In Escherichia coli, this compound is metabolized by specific enzymes such as MalP and MalQ, which play crucial roles in the degradation of maltodextrins and maltose. These enzymes facilitate the conversion of maltodextrins into glucose, which can then enter glycolysis for energy production .
Table 1: Enzymatic Pathways Involving this compound
| Enzyme | Function | Product |
|---|---|---|
| MalP | Phosphorolysis of maltodextrins | Glucose-1-P |
| MalQ | Transglycosylation and disproportionation | Longer maltodextrins, glucose |
| Glucokinase | Converts glucose to glucose-6-P | Glucose-6-P |
1. Antioxidant Properties
Recent studies indicate that this compound exhibits antioxidant activity. It has been shown to scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is particularly relevant in the context of food science, where this compound can enhance the stability and shelf life of food products by mitigating oxidative damage .
2. Glycemic Response
This compound has a relatively low glycemic index compared to other carbohydrates, making it a suitable ingredient for products aimed at managing blood sugar levels. Studies have demonstrated that its consumption leads to a slower release of glucose into the bloodstream, which can be beneficial for individuals with insulin sensitivity or diabetes .
3. Prebiotic Effects
This compound may also function as a prebiotic, promoting the growth of beneficial gut bacteria. This effect contributes to improved gut health and digestion, highlighting its potential role in functional foods designed to enhance gut microbiota composition .
Case Study 1: This compound in Sports Nutrition
A study investigated the effects of this compound supplementation on athletic performance. Participants consuming this compound before endurance events showed improved energy levels and reduced fatigue compared to those consuming simple sugars. This suggests that this compound may provide a more sustained energy release during physical activity .
Case Study 2: Impact on Gut Health
In another study focusing on digestive health, participants who included this compound in their diet exhibited an increase in beneficial gut bacteria populations over a four-week period. The results indicated significant improvements in digestive comfort and overall gut health metrics compared to a control group .
Research Findings
Recent molecular dynamics simulations have provided insights into the interactions between this compound and enzymes involved in its metabolism. These studies reveal that specific amino acids within enzyme active sites are critical for substrate binding and catalysis, emphasizing the biochemical significance of this compound in enzymatic reactions .
Table 2: Key Findings from Molecular Dynamics Studies
| Interaction Site | Residue | Effect on Activity |
|---|---|---|
| Active Site | D269 | Critical for substrate transfer |
| Active Site | W270 | Strong interaction with polysaccharides |
Propiedades
IUPAC Name |
2-[6-[6-[6-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H102O51/c61-1-11-21(71)22(72)33(83)52(94-11)104-43-13(3-63)96-54(35(85)24(43)74)106-45-15(5-65)98-56(37(87)26(45)76)108-47-17(7-67)100-58(39(89)28(47)78)110-49-19(9-69)102-60(41(91)30(49)80)111-50-20(10-70)101-59(40(90)31(50)81)109-48-18(8-68)99-57(38(88)29(48)79)107-46-16(6-66)97-55(36(86)27(46)77)105-44-14(4-64)95-53(34(84)25(44)75)103-42-12(2-62)93-51(92)32(82)23(42)73/h11-92H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQKKZNUWRIHCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H102O51 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1639.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














